4-Nitroaniline-2,3,5,6-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

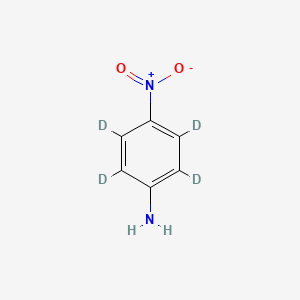

4-Nitroaniline-2,3,5,6-D4, also known as 4-Nitrobenzen-2,3,5,6-d4-amine, is an isotopically labeled compound with the molecular formula C6H2D4N2O2 and a molecular weight of 142.15 g/mol . This compound is a derivative of 4-nitroaniline, where the hydrogen atoms at positions 2, 3, 5, and 6 are replaced by deuterium atoms. It is primarily used in scientific research, particularly in the field of proteomics .

准备方法

4-Nitroaniline-2,3,5,6-D4 can be synthesized through the amination of 4-nitrochlorobenzene with deuterated ammonia (ND3). The reaction involves the substitution of the chlorine atom with the deuterated amino group, resulting in the formation of this compound . The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-2 atm . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

4-Nitroaniline-2,3,5,6-D4 undergoes various chemical reactions, including:

Substitution: The amino group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various acids and bases . Major products formed from these reactions include 4-aminophenol, 4-nitrosophenol, and various substituted derivatives .

科学研究应用

4-Nitroaniline-2,3,5,6-D4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Proteomics Research: It is used as a biochemical marker in proteomics research to study protein structures and functions.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Dye Production: It is used in the production of dyes and pigments for textiles and other materials.

Analytical Chemistry: It is used as a standard in analytical chemistry for the quantification and identification of various compounds.

作用机制

The mechanism of action of 4-Nitroaniline-2,3,5,6-D4 involves its reduction and oxidation reactions. As an aromatic nitro compound, it can be reduced to form hydroxylamine and nitroso derivatives, which can further react to form various products . The amino group can also undergo N-oxidation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These reactions are influenced by the substituents in the para position and the redox cycling of the compound .

相似化合物的比较

4-Nitroaniline-2,3,5,6-D4 is similar to other nitroaniline derivatives, such as 2-nitroaniline and 3-nitroaniline . its uniqueness lies in the presence of deuterium atoms, which makes it useful in isotopic labeling studies . The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques . Other similar compounds include 4-nitroaniline, 4-nitrophenylamine, and 4-nitrobenzenamine .

生物活性

4-Nitroaniline-2,3,5,6-D4 (4-NA-d4) is a deuterated analogue of 4-nitroaniline, characterized by the presence of deuterium atoms at the 2, 3, 5, and 6 positions of the benzene ring. This compound has garnered attention in various scientific fields due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₂D₄N₂O₂

- Molecular Weight : Approximately 142.17 g/mol

- Structure : The deuteration modifies the compound's reactivity and metabolic pathways compared to its non-deuterated counterpart.

Mechanisms of Biological Activity

-

Interaction with Cytochrome P450 Enzymes :

- 4-NA-d4 has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics. This interaction can lead to increased oxidative stress within cells and activation of stress-responsive signaling pathways.

-

Induction of Mutations :

- Research indicates that 4-NA-d4 can induce mutations in bacterial models and exhibit clastogenic effects in mammalian cells. This suggests potential genotoxic properties that warrant further investigation.

-

Formation of Methemoglobin :

- Similar to its parent compound, 4-nitroaniline, 4-NA-d4 can lead to the formation of methemoglobin in humans and animals, which affects oxygen transport in the bloodstream.

Case Studies

-

Metabolic Pathway Tracing :

- In studies where 4-NA-d4 was introduced into biological systems, researchers traced its metabolic pathways by analyzing the incorporation of deuterium into downstream metabolites. This approach provided insights into the specific enzymes involved in these metabolic processes.

- Toxicological Assessments :

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitroaniline | Nitro group at position 4 | Non-deuterated; more reactive |

| 2-Nitroaniline | Nitro group at position 2 | Different position affects reactivity |

| Aniline | Amino group instead of nitro | Lacks nitro functionality |

| 3-Nitroaniline | Nitro group at position 3 | Different position affects reactivity |

| This compound | Deuterated at positions 2,3,5,6 | Facilitates tracing in metabolic studies |

Applications in Research

The unique isotopic labeling of 4-NA-d4 makes it a valuable tool in various research applications:

- NMR Spectroscopy : Used as an internal standard for accurate chemical shift measurements due to its distinct deuterium signals.

- Metabolic Studies : Its ability to trace metabolic pathways enhances our understanding of drug metabolism and xenobiotic interactions within biological systems.

- Environmental Monitoring : The compound's effects on aquatic life make it relevant for studies assessing environmental toxicity and safety .

属性

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。